molecular formula C22H21F3N2O4 B2562101 3-(2-ethylbutanamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide CAS No. 888454-05-5

3-(2-ethylbutanamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide

Cat. No.: B2562101
CAS No.: 888454-05-5
M. Wt: 434.415
InChI Key: NCRXHMLSLVOHFD-UHFFFAOYSA-N
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Description

3-(2-ethylbutanamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

The synthesis of 3-(2-ethylbutanamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide involves multiple steps, typically starting with the construction of the benzofuran ring. One common method for synthesizing benzofuran derivatives is through a free radical cyclization cascade, which allows for the formation of complex polycyclic structures with high yield and fewer side reactions . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to achieve higher efficiency and scalability.

Chemical Reactions Analysis

3-(2-ethylbutanamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, commonly using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(2-ethylbutanamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its biological activities make it a candidate for studying cellular processes and interactions.

    Medicine: Due to its potential anti-tumor and antibacterial properties, it is being investigated for therapeutic applications.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-ethylbutanamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, its anti-tumor activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

3-(2-ethylbutanamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide can be compared with other benzofuran derivatives, such as:

    Benzothiophene derivatives: These compounds also exhibit significant biological activities and are used in similar applications.

    Other benzofuran derivatives: Compounds like 2-arylbenzofurans and 2-alkylbenzofurans share structural similarities and biological activities.

The uniqueness of this compound lies in its specific functional groups and the resulting biological activities, which may offer advantages over other similar compounds in certain applications .

Biological Activity

The compound 3-(2-ethylbutanamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide is a synthetic derivative that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C19H22F3N2O3
  • Molecular Weight : 392.39 g/mol

This compound features a benzofuran core, which is known for various biological activities, and the incorporation of a trifluoromethoxy group that may enhance its pharmacological properties.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Anticancer Properties : Certain benzofuran derivatives have shown efficacy against various cancer cell lines. The presence of the trifluoromethoxy group may enhance the compound's ability to inhibit tumor growth by affecting signaling pathways involved in cell proliferation and apoptosis.
  • Antimicrobial Activity : Benzofuran derivatives are often evaluated for their antimicrobial properties. The specific interactions of this compound with bacterial membranes or enzymes could provide insights into its potential as an antimicrobial agent.
  • Anti-inflammatory Effects : Compounds with similar scaffolds have demonstrated anti-inflammatory effects in vitro and in vivo, potentially through the inhibition of pro-inflammatory cytokines.

The mechanisms underlying the biological activities of this compound are likely multifaceted:

  • Inhibition of Enzymatic Activity : The benzofuran structure may interact with key enzymes involved in metabolic pathways, thereby inhibiting their activity.
  • Receptor Modulation : The trifluoromethoxy group may enhance binding affinity to specific receptors, influencing various signaling pathways related to inflammation and cell growth.
  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to increased apoptosis.

Anticancer Activity

A study investigating the anticancer effects of benzofuran derivatives found that compounds with similar modifications exhibited significant cytotoxicity against breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The study reported IC50 values in the low micromolar range, indicating potent activity .

Antimicrobial Studies

In another investigation, a series of benzofuran derivatives were screened for their antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated that modifications at the phenyl ring (such as trifluoromethoxy substitution) enhanced antibacterial activity, suggesting that this compound could be effective against resistant strains .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile and potential toxicity is crucial for evaluating this compound's therapeutic viability:

  • ADMET Analysis : Preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) studies suggest favorable profiles for compounds with similar structures. These analyses indicate good oral bioavailability and moderate metabolic stability .
  • Toxicological Assessments : Toxicity studies on related benzofuran compounds suggest low acute toxicity; however, comprehensive studies are necessary to confirm safety profiles for this specific compound.

Properties

IUPAC Name

3-(2-ethylbutanoylamino)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F3N2O4/c1-3-13(4-2)20(28)27-18-16-7-5-6-8-17(16)30-19(18)21(29)26-14-9-11-15(12-10-14)31-22(23,24)25/h5-13H,3-4H2,1-2H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCRXHMLSLVOHFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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